molecular formula C11H8ClN3O3 B4886223 5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 23872-55-1

5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B4886223
CAS No.: 23872-55-1
M. Wt: 265.65 g/mol
InChI Key: VRAMXLFGMCFDRG-UHFFFAOYSA-N
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Description

“5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione” is a synthetic organic compound that belongs to the class of pyrimidinetriones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the 4-chloroanilino group and the methylene bridge in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione” typically involves the condensation of 4-chloroaniline with a pyrimidinetrione derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the methylene bridge. Common reagents used in this synthesis include:

  • 4-Chloroaniline
  • Pyrimidinetrione derivative
  • Acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

  • Large-scale reactors
  • Continuous flow systems
  • Purification steps such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

“5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products

  • Quinone derivatives
  • Amine derivatives
  • Substituted pyrimidinetriones

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Bromoanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-((4-Fluoroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-((4-Methoxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

“5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione” is unique due to the presence of the 4-chloroanilino group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in electronic effects, steric hindrance, and potential interactions with biological targets.

Properties

IUPAC Name

5-[(4-chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3/c12-6-1-3-7(4-2-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAMXLFGMCFDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(NC(=O)NC2=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420791
Record name STK299968
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23872-55-1
Record name STK299968
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

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